1-(4-Bromophenyl)-1,3-octanedione
Description
1-(4-Bromophenyl)-1,3-octanedione is a diketone derivative featuring a brominated aromatic substituent at the 4-position of the phenyl ring and an eight-carbon diketone backbone. For instance, 1-(4-bromophenyl)-1,4-pentanedione is prepared by heating with NaOH under reflux, followed by monitoring via mass spectrometry . Such methods highlight the role of reaction conditions in tailoring diketone chain length and substituent placement.
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19g/mol |
IUPAC Name |
1-(4-bromophenyl)octane-1,3-dione |
InChI |
InChI=1S/C14H17BrO2/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
GBIAGYMEOOTOCD-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCCC(=O)CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on bromophenyl-substituted diketones and related derivatives, emphasizing structural variations, physicochemical properties, and applications.
Table 1: Key Properties of Bromophenyl-Functionalized Diketones and Derivatives
Structural and Electronic Comparisons
- Chain Length and Backbone Modifications: The octanedione backbone in the target compound offers extended conjugation compared to shorter-chain analogs like 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (butanedione derivative). Longer chains enhance solubility in nonpolar solvents but may reduce crystallinity . Fluorinated backbones (e.g., trifluorobutane) introduce electron-withdrawing effects, lowering HOMO-LUMO gaps and increasing thermal stability .
Halogen Substitution Patterns :
- Dual halogenation (e.g., bromo-iodo in C₁₄H₁₀BrIO₂) enhances intermolecular halogen bonding, critical for crystal engineering and charge transport in optoelectronic devices .
- Hydroxyl-substituted derivatives (e.g., C₁₅H₁₀Br₂O₃) exhibit chelating properties, enabling metal coordination for catalytic or sensing applications .
Functional and Application Differences
- Optoelectronics : Bromo-iodo diketones (e.g., C₁₄H₁₀BrIO₂) serve as intermediates in dendrimers with bipolar charge transport, used in OLEDs and photovoltaic cells .
- Biological Screening : 5-(4-Bromophenyl)-1,3-oxazole derivatives (e.g., OXL-1 to OXL-6) demonstrate aromatase inhibition, highlighting the role of bromophenyl groups in drug design .
- Fluorophores : Trifluorobutane-diketones (e.g., C₁₀H₆BrF₃O₂) exhibit tunable emission properties due to fluorine’s electronegativity .
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